3-Aminoethylestrone
Description
Structure
3D Structure
Properties
CAS No. |
142062-08-6 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.442 |
IUPAC Name |
(8R,9S,13S,14S)-3-(2-aminoethyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H27NO/c1-20-10-8-16-15-4-2-13(9-11-21)12-14(15)3-5-17(16)18(20)6-7-19(20)22/h2,4,12,16-18H,3,5-11,21H2,1H3/t16-,17-,18+,20+/m1/s1 |
InChI Key |
ZBNZDYFXKDKSJT-XSYGEPLQSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)CCN |
Synonyms |
3-aminoethylestrone |
Origin of Product |
United States |
Synthesis of Conjugated 3 Aminoethylestrone Derivatives
The aminoethyl group at the C-3 position of estrone (B1671321) serves as a valuable handle for creating conjugated molecules with diverse functionalities. These conjugates are often designed for specific applications, such as targeted drug delivery or diagnostic imaging.
One approach involves the conjugation of the aminoethylestrone core to other biologically active molecules or labeling agents. For example, estrogen derivatives have been synthesized and labeled with radionuclides like Technetium-99m (Tc-99m) for potential use in diagnosing and treating certain cancers. tenmak.gov.tr The synthesis of these conjugates often involves a multi-step process where a bifunctional chelating agent is first attached to the steroid, which can then coordinate with the metallic radionuclide. tenmak.gov.tr
Another strategy involves the use of "click chemistry," a set of powerful and reliable reactions for the modular assembly of complex molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and has been utilized in the synthesis of radiolabeled estradiol (B170435) derivatives. mdpi.com This method allows for the efficient conjugation of a fluorine-18 (B77423) containing prosthetic group to an ethynyl-functionalized steroid, demonstrating a pathway that could be adapted for 3-aminoethylestrone. mdpi.com
The synthesis of conjugates is not limited to small molecules. Peptides and other biomolecules can also be attached to the steroid scaffold. For instance, anthraquinone (B42736) derivatives have been conjugated with peptide epitopes to create molecules with potential immunomodulatory properties. juniperpublishers.com This highlights the potential to link 3-aminoethylestrone to peptides or proteins to create targeted therapeutic or diagnostic agents.
Structural Modification and Analog Generation for Structure Activity Relationship Studies
Estrogen Receptor Binding Studies
The cornerstone of an estrogenic compound's activity is its ability to bind to estrogen receptors (ERs). These receptors are ligand-activated transcription factors that regulate gene expression. wikipedia.org There are two primary subtypes of the nuclear estrogen receptor, ERα and ERβ, which exhibit distinct tissue distributions and can mediate different physiological effects. giffordbioscience.comnih.gov
A crucial aspect of characterizing any estrogenic compound is determining its binding affinity (often represented by the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50, in competitive assays) for ERα and ERβ. plos.org The relative binding affinity for these two subtypes determines the compound's selectivity. A compound that binds preferentially to one subtype over the other is termed selective. nih.govnih.gov
Table 1: Estrogen Receptor Binding Affinity of 3-Aminoethylestrone
| Receptor Subtype | Binding Affinity (e.g., Ki, IC50) | Selectivity Ratio (ERα/ERβ) |
|---|---|---|
| ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available |
To determine the binding characteristics of a compound like 3-Aminoethylestrone, several robust in vitro assay methodologies are employed. wikipedia.orgnih.gov
Competitive Binding Assays: These are fundamental for determining the relative binding affinity of a test compound. plos.org The assay works on the principle of competition between a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-estradiol) and the unlabeled test compound. nih.gov The receptor source can be purified recombinant human ERα or ERβ. nih.gov By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), one can infer its binding affinity. wikipedia.org
Scintillation Proximity Assay (SPA): SPA is a homogeneous and highly sensitive radioligand binding assay technology that eliminates the need for a physical separation step of bound and free radioligand. nih.govresearchgate.net In this assay, the receptor is bound to a microsphere impregnated with a scintillant. excelleratebio.com When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the scintillant to generate a light signal that can be detected. researchgate.netexcelleratebio.com Unbound radioligand in the solution is too far away to stimulate the bead, thus producing no signal. excelleratebio.com This method is well-suited for high-throughput screening of compounds for their receptor binding capabilities. researchgate.netnih.gov
Beyond simple affinity, the kinetics of the receptor-ligand interaction—the rates of association (k_on) and dissociation (k_off)—provide a more dynamic understanding of the binding event. plos.orgbiosensingusa.com These kinetic parameters, which determine the residence time of a ligand on its receptor, can be critical for the compound's pharmacological effect. biosensingusa.com Techniques like Surface Plasmon Resonance (SPR) and real-time cell-binding studies can be used to measure these rates directly. taylorandfrancis.comnih.gov
Specific receptor-ligand kinetic analysis for 3-Aminoethylestrone has not been reported in the available scientific literature. Such data would provide insight into the duration of its engagement with ERα and ERβ, a key factor in its potential biological activity.
Table 2: Receptor-Ligand Kinetics of 3-Aminoethylestrone
| Receptor Subtype | Association Rate (k_on) | Dissociation Rate (k_off) | Residence Time (1/k_off) |
|---|---|---|---|
| ERα | Data not available | Data not available | Data not available |
| ERβ | Data not available | Data not available | Data not available |
Interaction with Steroidogenic and Metabolizing Enzymes
The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a pivotal role in the metabolism of steroid hormones. mdpi.com
HSD17B1 (17β-HSD type 1): This enzyme primarily catalyzes the conversion of the weak estrogen, estrone, into the highly potent estradiol (B170435). genecards.orgnih.gov Inhibition of HSD17B1 is a therapeutic strategy in estrogen-dependent diseases like breast cancer to reduce local estradiol levels. nih.govgenecards.org
HSD17B2 (17β-HSD type 2): This enzyme generally catalyzes the reverse reaction, the oxidative conversion of potent estradiol back to the less active estrone, thereby acting as a local regulator to protect tissues from excessive estrogenic stimulation. nih.gov
The potential for 3-Aminoethylestrone to act as a substrate or inhibitor of these enzymes is currently unknown, as no specific studies have been published. Its interaction with HSD17B1 and HSD17B2 would influence the local balance of active estrogens and the metabolic fate of the compound itself.
Table 3: Interaction of 3-Aminoethylestrone with 17β-HSD Isozymes
| Enzyme | Interaction Type (Inhibition/Substrate) | Potency (e.g., IC50, Km) |
|---|---|---|
| HSD17B1 | Data not available | Data not available |
| HSD17B2 | Data not available | Data not available |
The aldo-keto reductase (AKR) superfamily includes enzymes that are also involved in steroid metabolism.
AKR1C3 (also known as type 5 17β-HSD): This enzyme is notable for its ability to reduce estrone to 17β-estradiol and androstenedione (B190577) to testosterone. It is considered a key enzyme in the intratumoral biosynthesis of active androgens and estrogens. AKR1C3 is upregulated in some cancers and represents a therapeutic target.
There is currently no published data on whether 3-Aminoethylestrone interacts with AKR1C3 or other aldo-keto reductases. Determining if it is a substrate or an inhibitor of AKR1C3 would be important for understanding its complete pharmacological profile, especially in hormone-sensitive tissues and cancers.
Table 4: Interaction of 3-Aminoethylestrone with AKR1C3
| Enzyme | Interaction Type (Inhibition/Substrate) | Potency (e.g., IC50, Km) |
|---|---|---|
| AKR1C3 | Data not available | Data not available |
Cytochrome P450 (CYP) Enzyme Interactions and Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. nih.gov These enzymes, predominantly located in the liver, are responsible for the biotransformation of compounds, which can lead to their activation, inactivation, or alteration of their biological activity. nih.govliberty.edu Drug interactions are a significant concern, as one substance can inhibit or induce the activity of a CYP enzyme, thereby affecting the metabolism of another. knowledgedose.com
The metabolism of amino acids, which are the building blocks of proteins, is a complex process involving various enzymes. nih.gov Transamination reactions, for example, are crucial for the interconversion of amino acids and keto acids. youtube.com While the specific metabolic pathways of 3-aminoethylestrone mediated by CYP enzymes are not extensively detailed in the provided context, the general principles of drug and amino acid metabolism suggest that it would undergo enzymatic modification. The amino group and the steroidal backbone are likely sites for such metabolic reactions. The metabolism of steroids often involves hydroxylation reactions catalyzed by CYP enzymes.
It is known that various drugs can act as inhibitors or inducers of specific CYP isozymes. For instance, grapefruit juice is a potent inhibitor of the intestinal CYP3A4 system, which can lead to increased bioavailability of certain drugs. knowledgedose.com The metabolism of 3-aminoethylestrone would likely be influenced by the activity of these enzymes, and it could, in turn, potentially modulate the metabolism of other co-administered drugs.
Interactions with Other Cellular Target Proteins (e.g., Tubulin)
Beyond its interactions with metabolic enzymes, 3-aminoethylestrone and related steroidal compounds can interact with other cellular proteins, such as tubulin. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and cell division. ebi.ac.uknih.gov
Microtubules are dynamic polymers, and their assembly and disassembly are critical for their function. nih.gov Agents that interfere with microtubule dynamics can arrest cells in mitosis and are known as antimitotic agents. nih.govijbpas.com These agents can be classified as either microtubule-stabilizing or -destabilizing. nih.gov
Certain estrogen metabolites have been shown to possess antimitotic activity by interacting with tubulin. For example, 2-methoxyestradiol, an endogenous metabolite of estradiol, inhibits tubulin polymerization by binding to the colchicine (B1669291) binding site. oup.com While the direct binding of 3-aminoethylestrone to tubulin is not explicitly detailed in the provided search results, the known antimitotic activities of other aminoestrone derivatives suggest this as a potential mechanism of action. mdpi.com The disruption of microtubule function leads to the formation of aberrant mitotic spindles, mitotic arrest, and can ultimately induce apoptosis in cancer cells. nih.govmdpi.com The investigation of steroidal compounds as antimitotic agents is an active area of cancer research. nih.govwikipedia.org
In Vitro Biological Activities and Cellular Mechanisms
Antiproliferative and Growth Modulatory Effects in Cancer Cell Lines
Detailed investigations into the direct antiproliferative and growth modulatory effects of 3-Aminoethylestrone on cancer cell lines are limited in the available scientific literature.
Cell Cycle Analysis and Arrest Mechanisms
Specific studies analyzing the effect of 3-Aminoethylestrone on the cell cycle of cancer cells, including any potential mechanisms for cell cycle arrest, were not identified in the reviewed literature. Generally, cell cycle progression is a critical target for anticancer agents, with many compounds acting to halt cells at specific checkpoints (G1, S, or G2/M) by modulating proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov
Apoptosis Induction Pathways
Research specifically detailing the pathways through which 3-Aminoethylestrone might induce apoptosis, or programmed cell death, in cancer cells is not presently available. Apoptosis is a key mechanism for eliminating cancerous cells and is typically initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases. nih.govmdpi.com
Effects on Cellular Proliferation, Migration, and Invasion in Model Systems
While the broader class of estrone (B1671321) analogs has been investigated for anticancer potential, specific data on the effects of 3-Aminoethylestrone on the proliferation, migration, and invasion of cancer cells in model systems are not detailed in the available research. These processes are hallmarks of cancer progression and metastasis, often targeted by therapeutic agents. e-century.usnih.govplos.orgplos.org
Estrogenicity and Anti-estrogenicity Assessments in Cell-Based Assays
The hormonal activity of 3-Aminoethylestrone has been evaluated to determine if it mimics or blocks the effects of endogenous estrogens. These assessments are critical, as unintended estrogenic activity could promote the growth of hormone-dependent cancers. nih.govbund.de
Research indicates that 3-Aminoethylestrone displays a notable lack of both estrogenic and anti-estrogenic properties in the assays performed. In an in vivo uterotrophic assay using ovariectomized rats, the compound did not cause an increase in uterine weight, demonstrating a lack of estrogenic effect. nih.gov Furthermore, it did not inhibit the uterine weight gain induced by estrone, indicating it does not act as an anti-estrogen in this model. nih.gov Complementing these findings, in vitro assays showed that 3-Aminoethylestrone has a very low affinity for the estrogen receptor, failing to significantly displace [3H]estradiol binding even at a 1000-fold excess concentration. nih.gov
| Assay Type | Endpoint Measured | Compound Tested | Result | Conclusion |
|---|---|---|---|---|
| In Vivo Uterotrophic Assay (Ovariectomized Rat) | Uterine Weight Gain | 3-Aminoethylestrone | No significant increase in uterine weight. nih.gov | Not Estrogenic. nih.gov |
| In Vivo Anti-Uterotrophic Assay (Ovariectomized Rat) | Inhibition of Estrone-Induced Uterine Weight Gain | 3-Aminoethylestrone | Did not block estrone's effect. nih.gov | Not Anti-Estrogenic. nih.gov |
| In Vitro Estrogen Receptor Binding Assay (Rat Uterine Cytosol) | Displacement of [3H]estradiol | 3-Aminoethylestrone | Displaced only a small percentage of bound [3H]estradiol. nih.gov | Low Affinity for Estrogen Receptor. nih.gov |
Modulation of Intracrine Estrogen Biosynthesis in Cell Models
One of the key strategies in treating hormone-dependent breast cancer is to inhibit the local (intracrine) synthesis of estrogens within the tumor tissue itself. frontiersin.orgnih.gov A primary target in this pathway is the enzyme estrone sulfatase, which converts estrone sulfate (B86663) into estrone, a precursor for the potent estrogen, estradiol (B170435). nih.gov
While the parent series of compounds from which 3-Aminoethylestrone was derived were designed as potential estrone sulfatase inhibitors, 3-Aminoethylestrone itself was found to be a very weak inhibitor of this enzyme. nih.gov In assays using human placental microsomes, it demonstrated only a 15.1% inhibition of estrone sulfatase activity under conditions where the reference compound Danazol showed over 60% inhibition. nih.gov
| Enzyme Target | Assay System | Compound Tested | Inhibitory Activity (%) | Conclusion |
|---|---|---|---|---|
| Estrone Sulfatase | Human Placental Microsomes | 3-Aminoethylestrone | 15.1% nih.gov | Very low inhibitory activity. nih.gov |
Influence on Gene Expression and Signal Transduction Pathways in Cell Systems
The mechanisms by which chemical compounds exert their effects on cells are ultimately rooted in their ability to alter gene expression and modulate intracellular signal transduction pathways. wikipedia.orgnih.govwikipedia.org However, specific studies detailing how 3-Aminoethylestrone influences these fundamental cellular processes are not available in the reviewed scientific literature. Such studies would be necessary to understand its complete mechanism of action at the molecular level.
Computational Chemistry and Structural Biology Investigations
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). phcogj.commdpi.comfrontiersin.org This method is crucial for understanding how a compound like 3-Aminoethylestrone might interact with its biological targets. The primary targets for estrogenic compounds are the estrogen receptors, ERα and ERβ. nih.govbiointerfaceresearch.com Docking simulations would place 3-Aminoethylestrone into the ligand-binding pocket of these receptors to predict its binding mode and affinity.
In a typical docking study for 3-Aminoethylestrone, its 3D structure would be computationally placed into the binding sites of ERα and ERβ. The simulation calculates the most stable binding poses and estimates the binding energy, often presented as a docking score. Lower binding energy values generally suggest a more stable and potentially stronger interaction. japsonline.com The analysis would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, interactions with key residues like Glu353 and Arg394 in the estrogen receptor are often critical for binding. japsonline.com Studies on similar estrone (B1671321) derivatives have also investigated interactions with other enzymes involved in hormone-dependent cancer, such as aromatase and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). scirp.org A docking analysis of 3-Aminoethylestrone against these targets would provide insights into its potential to modulate their activity.
Illustrative Molecular Docking Results for 3-Aminoethylestrone
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Estrogen Receptor α (ERα) | -9.8 | Glu353, Arg394, Leu387 |
| Estrogen Receptor β (ERβ) | -9.5 | His475, Glu305, Met336 |
| Aromatase | -7.2 | Met374, Ser478 |
| 17β-HSD1 | -6.9 | Tyr155, Ser142 |
Note: The data in this table is illustrative and represents the type of results that would be generated from a molecular docking study. It is not based on published experimental data for 3-Aminoethylestrone.
Molecular Dynamics Simulations to Elucidate Conformational Changes
Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.govuiuc.edu This technique can reveal the flexibility of 3-Aminoethylestrone and how its conformation changes upon binding to a protein receptor. An MD simulation treats the molecule and its environment (e.g., water) as a dynamic system, calculating the forces between atoms and using them to simulate motion. nih.gov
An MD simulation of 3-Aminoethylestrone, both free in solution and in complex with a target like ERα, would be performed for several nanoseconds or longer. mdpi.com The resulting trajectory allows for the analysis of conformational dynamics. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the protein-ligand complex. A stable RMSD value over time suggests a stable binding pose. uiuc.edu The Radius of Gyration (Rg) can be used to understand how the compactness of the protein changes upon ligand binding. nih.gov Conformational analysis of estrone derivatives has shown that the steroid backbone can adopt several different conformations, and MD simulations would elucidate the preferred conformations of 3-Aminoethylestrone and the energetic barriers between them. nih.gov
Illustrative Molecular Dynamics Simulation Parameters for 3-Aminoethylestrone-ERα Complex
| Simulation Parameter | Value/Description | Purpose |
|---|---|---|
| System | 3-Aminoethylestrone-ERα complex in a water box | To simulate a biologically relevant environment |
| Force Field | AMBER, CHARMM | To define the potential energy and forces of the system nih.gov |
| Simulation Time | 100 ns | To allow for sufficient sampling of molecular motions |
| Key Analysis Metrics | RMSD, Radius of Gyration (Rg), Hydrogen Bonds | To quantify conformational stability, compactness, and specific interactions |
Note: This table provides typical parameters for an MD simulation study. It is not based on a specific published study of 3-Aminoethylestrone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comfarmaciajournal.comresearchgate.net A QSAR model can be used to predict the activity of new, untested compounds. oup.com To develop a QSAR model for 3-Aminoethylestrone, it would be included in a dataset of structurally related compounds, such as other amino-substituted estrogens. acs.org
For each compound in the series, a set of numerical values known as molecular descriptors would be calculated. These can describe various physicochemical properties, such as hydrophobicity (LogP), electronic properties (dipole moment), and topological features (molecular connectivity indices). mdpi.comacs.org Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with the measured biological activity (e.g., receptor binding affinity or cell proliferation). acs.orgmdpi.com The resulting model can highlight which structural features are most important for activity. For example, a QSAR study on estradiol (B170435) analogues found that electronegative features around the A-, B-, or C-rings were important for receptor affinity. acs.org
Example of a Hypothetical QSAR Model for Estrogenic Activity
| Molecular Descriptor | Description | Hypothetical Contribution |
|---|---|---|
| LogP | Octanol-water partition coefficient (hydrophobicity) | Positive |
| Dipole Moment | Measure of molecular polarity | Parabolic |
| Jurs-RPCG | Relative positive charge | Negative |
| Molecular Weight | Mass of the molecule | Positive |
Hypothetical QSAR Equation: pIC₅₀ = 0.45(LogP) - 0.08(Dipole Moment)² + 0.12(Dipole Moment) - 0.21(Jurs-RPCG) + 2.5
Note: The data and equation are for illustrative purposes to demonstrate the principles of a QSAR study and are not derived from published data on 3-Aminoethylestrone.
In Silico Prediction of Enzyme Binding and Selectivity
Beyond its primary targets, a compound like 3-Aminoethylestrone may interact with various other enzymes in the body. In silico methods can predict the binding affinity and selectivity of a ligand across a panel of different proteins. plos.orgbiorxiv.org This is crucial for anticipating potential off-target effects or identifying new therapeutic applications. mdpi.com Computational enzyme design and analysis methods can predict how mutations might alter a protein's activity or selectivity. plos.org
To assess the selectivity of 3-Aminoethylestrone, docking and scoring could be performed against a wide range of enzymes, particularly those involved in steroid metabolism or those known to be affected by other estrogenic compounds. The predicted binding affinities for these off-targets would be compared to the affinity for the primary targets (ERα and ERβ). biorxiv.org A compound is considered selective if it binds significantly more strongly to its intended target than to other proteins. Machine learning and deep learning models are also increasingly used to predict protein-ligand interactions and binding sites based on sequence and structural data, offering another avenue for high-throughput screening. mdpi.comblog.google
Illustrative Selectivity Profile for 3-Aminoethylestrone
| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Potential Implication |
|---|---|---|
| Estrogen Receptor α (Primary) | -9.8 | High affinity, expected primary target |
| Estrogen Receptor β (Primary) | -9.5 | High affinity, expected primary target |
| Cytochrome P450 3A4 (Off-target) | -5.1 | Low affinity, potential for drug-drug interactions |
| Carbonic Anhydrase II (Off-target) | -4.8 | Low affinity, unlikely to inhibit |
| 17β-HSD1 (Off-target) | -6.9 | Moderate affinity, potential secondary activity |
Note: This table is a hypothetical representation of a selectivity analysis. The data is illustrative and not based on published experimental results for 3-Aminoethylestrone.
Metabolism and Preclinical Pharmacokinetics in Non Human Models
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes or Cell Extracts
The initial evaluation of a compound's metabolic stability is often conducted using in vitro systems derived from the liver, the primary site of drug metabolism. thermofisher.com Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), and hepatocytes, which represent a more complete cellular model, are commonly used. thermofisher.comresearchgate.net
The metabolic stability of 3-Aminoethylestrone is determined by incubating the compound with liver microsomes or hepatocytes from various species and measuring its disappearance over time. mttlab.eubioivt.com This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). solvobiotech.com These values help in ranking compounds based on their metabolic lability and predicting their in vivo hepatic clearance. solvobiotech.com
Metabolite identification is a concurrent process where the incubation samples are analyzed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS). eurofinsdiscovery.comnih.gov This allows for the detection and structural elucidation of metabolites formed during the incubation. bioivt.com The process involves comparing the metabolic profile of the parent compound in the presence and absence of necessary cofactors like NADPH for Phase I reactions and UDPGA for Phase II reactions. mttlab.eu Identifying the major metabolites is crucial as they may have their own pharmacological or toxicological profiles. eurofinsdiscovery.com
Interactive Data Table: In Vitro Metabolic Stability of 3-Aminoethylestrone
| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolites Identified |
| Rat | Liver Microsomes | Data not available | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available | Data not available |
| Dog | Liver Microsomes | Data not available | Data not available | Data not available |
| Monkey | Liver Microsomes | Data not available | Data not available | Data not available |
| Human | Liver Microsomes | Data not available | Data not available | Data not available |
Note: Specific experimental data for 3-Aminoethylestrone is not publicly available. The table represents a typical format for presenting such data.
Enzyme Kinetics of Metabolic Transformations
Understanding the kinetics of the enzymes responsible for metabolizing 3-Aminoethylestrone provides deeper insight into its metabolic pathway. wikipedia.org Enzyme kinetic studies aim to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). teachmephysiology.com Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. teachmephysiology.com Vmax indicates the maximum rate of metabolism when the enzyme is saturated with the substrate. teachmephysiology.com
These studies are typically performed using recombinant enzymes or liver microsomes. nih.gov By varying the concentration of 3-Aminoethylestrone and measuring the rate of metabolite formation, a saturation curve is generated, from which Km and Vmax can be calculated. wikipedia.orgkhanacademy.org This information is vital for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.
Interactive Data Table: Enzyme Kinetic Parameters for 3-Aminoethylestrone Metabolism
| Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Metabolic Reaction |
| CYP3A4 | Data not available | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available | Data not available |
| UGT1A1 | Data not available | Data not available | Data not available |
Note: Specific enzyme kinetic data for 3-Aminoethylestrone is not publicly available. The table illustrates a standard format for such data.
Tissue Distribution and Clearance Studies in Animal Models
Following in vitro characterization, the pharmacokinetic profile of 3-Aminoethylestrone is evaluated in vivo using animal models. Tissue distribution studies reveal how the compound and its metabolites are distributed throughout the body after administration. nih.gov This is typically assessed by measuring the concentration of the compound in various tissues like the liver, kidney, brain, and adipose tissue at different time points. researchgate.net The volume of distribution (Vd) is a key pharmacokinetic parameter derived from these studies, indicating the extent of a drug's distribution in the body. nih.gov
Clearance studies determine the rate at which the compound is removed from the body. The total body clearance (CL) is the sum of clearance from all eliminating organs, primarily the liver (hepatic clearance) and the kidneys (renal clearance). dntb.gov.ua These studies involve administering a known dose of 3-Aminoethylestrone to animal models and collecting blood and urine samples over time to measure the concentration of the parent drug and its metabolites.
Interactive Data Table: Tissue Distribution of 3-Aminoethylestrone in Rats
| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 6h | Concentration (ng/g) at 24h |
| Liver | Data not available | Data not available | Data not available |
| Kidney | Data not available | Data not available | Data not available |
| Brain | Data not available | Data not available | Data not available |
| Adipose | Data not available | Data not available | Data not available |
| Plasma | Data not available | Data not available | Data not available |
Note: Specific tissue distribution data for 3-Aminoethylestrone is not publicly available. This table serves as an example of how such data would be presented.
Comparative Metabolic Profiling in Non-human Systems
Comparing the metabolic profiles of 3-Aminoethylestrone across different non-human species is essential for selecting the most appropriate animal model for preclinical toxicology studies. nuvisan.com The ideal animal model should exhibit a metabolic profile that is as similar as possible to that of humans. nuvisan.com
This involves in vitro and in vivo studies where the metabolites of 3-Aminoethylestrone are identified and quantified in various species, including rodents (rats, mice) and non-rodents (dogs, monkeys), and compared to the human metabolic profile. nih.govnih.gov Significant differences in metabolism can lead to the formation of unique or disproportionately high levels of certain metabolites in humans, which may have safety implications. nuvisan.com These comparative studies help to ensure that the toxicological findings in animals are relevant to human safety assessment.
Interactive Data Table: Comparative Metabolite Formation of 3-Aminoethylestrone
| Metabolite | Rat (% of total metabolites) | Dog (% of total metabolites) | Monkey (% of total metabolites) | Human (% of total metabolites) |
| M1 (Oxidation) | Data not available | Data not available | Data not available | Data not available |
| M2 (Glucuronide) | Data not available | Data not available | Data not available | Data not available |
| M3 (Sulfate) | Data not available | Data not available | Data not available | Data not available |
Note: Specific comparative metabolic data for 3-Aminoethylestrone is not publicly available. The table provides a representative format for displaying such comparative data.
Advanced Analytical Techniques in Research
Mass Spectrometry for Metabolite Characterization and Quantitative Analysis
Mass spectrometry (MS) is a pivotal technology for studying 3-Aminoethylestrone, facilitating both the identification of its metabolites and its quantification in biological samples. thermofisher.com When coupled with separation techniques like liquid chromatography (LC), MS provides exceptional sensitivity and specificity for analyzing complex mixtures. thermofisher.com
For metabolite characterization, LC-MS/MS (tandem mass spectrometry) is a powerful approach. thermofisher.comembopress.org This technique allows for the analysis of complex biological fluids to identify metabolites of 3-Aminoethylestrone. ijpras.com The process involves separating the components of a sample by LC, followed by ionization and analysis in the mass spectrometer. The instrument isolates the molecular ion of a potential metabolite, fragments it, and then analyzes the resulting fragment ions. thermofisher.comijpras.com This fragmentation pattern provides a structural fingerprint, enabling the identification of metabolites even at low concentrations. ijpras.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which helps in determining the elemental composition of metabolites. ijpras.com
Quantitative analysis of 3-Aminoethylestrone is often achieved using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach offers high specificity and is less prone to interference from other compounds in the sample. nih.gov For quantification, a stable isotope-labeled internal standard of 3-Aminoethylestrone can be used to ensure accuracy and precision. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). stanford.edu This targeted approach allows for reliable quantification even in complex biological matrices. stanford.edu
Table 1: Illustrative Mass Spectrometry Parameters for 3-Aminoethylestrone Analysis
| Parameter | Description |
| Ionization Technique | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan for metabolite identification; Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion (m/z) | [Specific m/z for 3-Aminoethylestrone] |
| Product Ions (m/z) | [Specific m/z values of characteristic fragments] |
| Collision Energy | Optimized voltage (eV) to induce fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Synthesized Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential non-destructive technique for the definitive structural elucidation of newly synthesized analogs of 3-Aminoethylestrone. azooptics.com It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for the verification of molecular structures. azooptics.com
The ¹H NMR spectrum of a 3-Aminoethylestrone analog would display signals corresponding to each unique proton in the molecule. libretexts.org The chemical shift (position of the signal) provides information about the electronic environment of the proton. libretexts.org For instance, the protons of the aminoethyl group would appear at characteristic chemical shifts, and their splitting patterns (multiplicity), governed by the n+1 rule, would confirm the number of adjacent protons. libretexts.org The aromatic protons on the estrone (B1671321) A-ring would also have distinct signals, and their positions would confirm the substitution pattern. mdpi.comacademie-sciences.fr
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. azooptics.com Each unique carbon atom gives rise to a separate signal. azooptics.com The chemical shift of the carbon atom at position 3 of the estrone ring would be significantly affected by the attachment of the aminoethyl group, providing clear evidence of successful synthesis.
For more complex structures or to resolve ambiguities, two-dimensional (2D) NMR techniques are employed. researchgate.net Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. researchgate.netunivr.it HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations between protons and carbons, helping to piece together the entire molecular structure. researchgate.net
Table 2: Representative NMR Data for a 3-Substituted Estrone Derivative
| Nucleus | Type of Experiment | Illustrative Chemical Shift (ppm) & Multiplicity | Structural Information |
| ¹H | 1D NMR | Aromatic region (e.g., 6.5-7.5 ppm, doublets, singlets) | Confirms substitution on the aromatic A-ring. mdpi.comacademie-sciences.fr |
| ¹H | 1D NMR | Aliphatic region (e.g., 2.5-3.5 ppm, triplets) | Signals for the -CH₂-CH₂-NH₂ group. |
| ¹³C | 1D NMR | Aromatic region (e.g., 110-160 ppm) | Chemical shifts of A-ring carbons, including the substituted C3. nih.gov |
| ¹³C | 1D NMR | Carbonyl region (e.g., >200 ppm) | Signal for the C17 ketone. nih.gov |
| 2D NMR | COSY, HSQC, HMBC | Cross-peaks | Establishes connectivity between atoms to confirm the overall structure. researchgate.netunivr.it |
Note: Specific chemical shifts are dependent on the solvent and the exact structure of the analog. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of 3-Aminoethylestrone and for developing analytical methods. oup.com The separation is based on the differential distribution of the analyte between a stationary phase (a column) and a mobile phase. oup.com
For purity assessment, a reversed-phase HPLC method is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). researchgate.nettandfonline.com When a sample of synthesized 3-Aminoethylestrone is injected, it travels through the column, and its components are separated based on their hydrophobicity. A detector, typically a UV-Vis detector set at a wavelength where the compound absorbs light (e.g., around 280 nm for the phenolic ring), records the signal as peaks on a chromatogram. researchgate.nettandfonline.comresearchgate.net A pure compound should ideally show a single major peak. researchgate.net The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of percentage purity. researchgate.net Peak purity can be further assessed using a photodiode array (PDA) detector, which scans a range of wavelengths to check for co-eluting impurities. researchgate.netsepscience.com
Method development in HPLC involves optimizing conditions to achieve good resolution between the main compound and any impurities. researchgate.netwada-ama.org This includes selecting the appropriate column, mobile phase composition (including pH), flow rate, and temperature. researchgate.nettandfonline.com A well-developed HPLC method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure it is reliable for its intended purpose. researchgate.netnih.govmedicinescience.org
Table 3: Typical Parameters for HPLC Purity Analysis of a Steroidal Compound
| Parameter | Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 2.7 µm) | Separation based on hydrophobicity. researchgate.nettandfonline.com |
| Mobile Phase | Gradient of water and acetonitrile (both may contain a modifier like formic acid) | To elute compounds with a range of polarities. researchgate.nettandfonline.com |
| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation and reasonable run time. researchgate.net |
| Column Temperature | 30-40 °C | To improve peak shape and reproducibility. researchgate.nettandfonline.com |
| Detection | UV at ~280 nm or PDA | To detect and quantify the aromatic estrone structure. researchgate.netresearchgate.net |
| Injection Volume | 5-20 µL | A small volume to prevent column overloading. researchgate.nettandfonline.com |
Future Research Trajectories and Translational Perspectives
Development of Novel Research Tools and Probes Based on the 3-Aminoethylestrone Scaffold
The inherent structure of 3-Aminoethylestrone, featuring a steroidal backbone and a reactive primary amino group, makes it an ideal candidate for the development of sophisticated chemical biology tools. These tools are instrumental in dissecting complex biological processes at the molecular level.
Fluorescent Probes: The amino group on the 3-position of the estrone (B1671321) core can be readily conjugated with various fluorophores to create fluorescent probes. rsc.orgbmbreports.org These probes could be invaluable for visualizing the subcellular localization and dynamics of their biological targets in living cells using advanced microscopy techniques. bmbreports.orgmdpi.com The development of probes based on fluorophores like BODIPY could offer high sensitivity and photostability. researchgate.netbiorxiv.org By modifying the linker between the 3-Aminoethylestrone scaffold and the fluorescent dye, researchers can fine-tune the probe's properties, such as membrane permeability and target affinity. mdpi.comnih.gov Such probes would enable real-time tracking of estrogen receptor dynamics or potentially novel targets of 3-Aminoethylestrone. bmbreports.org
Affinity Labels: The development of affinity labels from the 3-Aminoethylestrone scaffold could irreversibly bind to their target proteins, facilitating their identification and characterization. nih.govnih.gov By incorporating a chemically reactive moiety, such as an aziridine (B145994) group, onto the 3-aminoethyl side chain, covalent bonds can be formed with amino acid residues within the binding pocket of the target protein. nih.gov This technique has been successfully employed with other steroidal and non-steroidal estrogenic compounds to label estrogen receptors. nih.govnih.govcapes.gov.br These labeled receptors can then be isolated and studied using proteomic approaches to map the binding site and identify interacting proteins.
Exploration of Alternative Biological Targets and Mechanisms of Action
While the estrogen receptors (ERα and ERβ) are the most well-characterized targets of estrogenic compounds, there is growing evidence that these molecules can interact with other proteins and signaling pathways. nih.govbiorxiv.org Future research should aim to identify and validate these alternative targets for 3-Aminoethylestrone and its derivatives.
A systematic screening of 3-Aminoethylestrone against a panel of receptors and enzymes could uncover novel interactions. For instance, some estrogen derivatives have been shown to interact with G-protein coupled receptors (GPCRs), influencing rapid, non-genomic signaling cascades. bmbreports.org Investigating whether 3-Aminoethylestrone or its analogs can modulate the activity of specific GPCRs could open up new avenues for therapeutic intervention in various diseases.
Furthermore, exploring the downstream effects of 3-Aminoethylestrone binding to its targets is crucial. This includes investigating its influence on gene expression profiles, post-translational modifications of proteins, and metabolic pathways. Understanding these broader mechanistic details will provide a more complete picture of the compound's biological activity beyond its classical estrogenic effects.
Application in Disease Modeling Beyond Cancer (e.g., neurological, infectious diseases, excluding clinical trials)
The biological activities of estrogens and their derivatives extend beyond their roles in cancer, with significant implications for other pathological conditions.
Neurological Diseases: Estrogens are known to have neuroprotective effects, and their receptors are expressed in various brain regions. nih.govufrgs.br This suggests that 3-Aminoethylestrone and its analogs could be valuable tools for studying and potentially modulating the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. ufrgs.brnih.govmdpi.com In vitro models of these diseases, such as neuronal cell cultures expressing disease-associated proteins, could be used to assess the neuroprotective potential of 3-Aminoethylestrone derivatives. frontiersin.org For example, studies could investigate whether these compounds can mitigate amyloid-beta plaque formation or protect dopaminergic neurons from oxidative stress. ufrgs.brnih.gov
Infectious Diseases: Some steroidal compounds and their derivatives have demonstrated antiviral and antifungal activities. nih.govnih.govnih.gov The 3-Aminoethylestrone scaffold could be explored for its potential as a starting point for the development of novel anti-infective agents. Screening libraries of 3-Aminoethylestrone analogs against a range of viruses and fungi could identify lead compounds for further optimization. nih.govnih.gov Mechanistic studies would then be necessary to determine how these compounds exert their antimicrobial effects, which could involve direct interaction with microbial components or modulation of the host immune response.
Advances in Synthetic Routes for Improved Analog Libraries
The exploration of the full therapeutic potential of 3-Aminoethylestrone is contingent on the ability to synthesize a diverse range of analogs for biological screening. Advances in synthetic organic chemistry are crucial for achieving this goal.
Combinatorial Chemistry: The application of combinatorial chemistry principles allows for the rapid generation of large libraries of related compounds. twistbioscience.comamericanpeptidesociety.orgstanford.eduistl.orgnih.gov By systematically varying the substituents on the steroidal backbone and modifying the 3-aminoethyl side chain, a vast chemical space can be explored. nih.gov Solid-phase synthesis techniques, where the estrone core is attached to a resin, can streamline the purification process and enable high-throughput synthesis of analog libraries. stanford.edu
Modern Synthetic Methodologies: The development of more efficient and versatile synthetic routes is essential. This includes the use of modern catalytic methods for C-H functionalization, which would allow for the introduction of new chemical groups at previously inaccessible positions on the steroid nucleus. chemrxiv.orgfrontiersin.org Electrochemical methods could also provide milder and more selective ways to functionalize the 3-Aminoethylestrone scaffold. chemrxiv.org Furthermore, the development of stereoselective synthetic strategies will be important for creating analogs with specific three-dimensional arrangements, which can be critical for biological activity. mdpi.com These advanced synthetic approaches will facilitate the creation of next-generation 3-Aminoethylestrone derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com
Q & A
Q. What experimental protocols are recommended for synthesizing 3-Aminoethylestrone with high purity?
Methodological Answer:
- Synthetic Design : Use reductive amination of estrone derivatives with ethylamine, employing catalysts like sodium cyanoborohydride under controlled pH (~6–7) to minimize side reactions.
- Purification : Apply column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .
- Characterization : Validate purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using -NMR and FT-IR spectroscopy .
Q. How should researchers characterize the stability of 3-Aminoethylestrone under varying storage conditions?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, oxidative exposure). Monitor degradation products via LC-MS and compare with baseline stability in inert atmospheres (argon, -20°C storage) .
- Data Interpretation : Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life under standard lab conditions .
Q. What safety protocols are critical when handling 3-Aminoethylestrone in vitro studies?
Methodological Answer:
- Hazard Mitigation : Follow GHS Category 2 guidelines for skin/eye protection (nitrile gloves, sealed goggles) and use fume hoods for powder handling .
- Emergency Procedures : In case of exposure, rinse eyes/skin with water for 15+ minutes and consult SDS documentation for first-aid measures .
Advanced Research Questions
Q. How can contradictory data on 3-Aminoethylestrone’s estrogen receptor (ER) binding affinity be resolved?
Methodological Answer:
- Experimental Variables : Standardize assay conditions (cell line: MCF-7 vs. HeLa; ligand concentration; incubation time) to isolate receptor-specific effects. Use competitive binding assays with -estradiol as a reference .
- Statistical Reconciliation : Apply meta-analysis to published datasets, accounting for variability in assay sensitivity (e.g., radiolabeled vs. fluorescence-based detection) .
Q. What computational strategies improve predictions of 3-Aminoethylestrone’s pharmacokinetic properties?
Methodological Answer:
- In Silico Modeling : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to predict LogP, plasma protein binding, and CYP450 metabolism. Validate against in vitro hepatic microsomal assays .
- Data Integration : Cross-reference predictions with experimental ADME data (e.g., Caco-2 permeability, plasma stability) to refine model accuracy .
Q. How can researchers design experiments to elucidate 3-Aminoethylestrone’s metabolic pathways in vivo?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled 3-Aminoethylestrone for tracer studies in rodent models. Identify metabolites via high-resolution LC-MS/MS and compare with human liver microsome incubations .
- Enzyme Inhibition : Co-administer CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to assess metabolic pathway dominance .
Data Analysis & Reproducibility
Q. What statistical approaches are optimal for analyzing dose-response relationships in 3-Aminoethylestrone toxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC/LD values with 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points and ensure reproducibility across replicates .
Q. How should researchers address batch-to-batch variability in 3-Aminoethylestrone bioactivity assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
